1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate
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Overview
Description
1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate is a chemical compound with a unique structure that includes a thiazolidine ring, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate typically involves the reaction of thiazolidine derivatives with cyano and carboxylate groups under controlled conditions. One common method involves the use of 2-aminothiazole and tert-butyl cyanoacetate as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the cyano or ester groups in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the thiazolidine ring provides structural stability. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antifungal properties.
Gimatecan: A camptothecin derivative with a similar structural motif.
Various thiazolidine derivatives: Share the thiazolidine ring structure but differ in functional groups
Uniqueness
1,1-Dimethylethyl (4S)-4-cyano-3-thiazolidinecarboxylate is unique due to its combination of a cyano group and a thiazolidine ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
884006-57-9 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl (4S)-4-cyano-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
HTZOKOCBWIYDLT-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@@H]1C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C#N |
Origin of Product |
United States |
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